1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine
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Overview
Description
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and reactivity. This compound is characterized by the presence of a 3-chlorobenzyl group, a sulfonyl group, and a difluoromethyl group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction of a suitable azetidine precursor with 3-chlorobenzylsulfonyl chloride under basic conditions. The difluoromethyl group can be introduced using a difluoromethylating agent such as difluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the sulfonyl and difluoromethyl groups can enhance its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, which lacks the 3-chlorobenzyl, sulfonyl, and difluoromethyl groups.
3-Chlorobenzylsulfonyl Azetidine: Similar structure but without the difluoromethyl group.
Difluoromethyl Azetidine: Similar structure but without the 3-chlorobenzylsulfonyl group.
Uniqueness
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine is unique due to the combination of the 3-chlorobenzyl, sulfonyl, and difluoromethyl groups, which confer distinct chemical and biological properties. This combination can enhance its reactivity, stability, and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-3-(difluoromethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2S/c12-10-3-1-2-8(4-10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAMSOVKPHRUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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